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This guide provides a detailed comparison of the clinical trial design for PXS-5505 in solid

tumors, specifically unresectable hepatocellular carcinoma (HCC), against current and former

standard-of-care treatments. PXS-5505 is a first-in-class, oral, small-molecule inhibitor of all

lysyl oxidase (LOX) family enzymes, which play a crucial role in the formation of the fibrotic

tumor microenvironment.[1][2] By targeting tumor fibrosis, PXS-5505 aims to enhance the

efficacy of combination therapies.[1][2]

Mechanism of Action: Targeting the Fibrotic Stroma
PXS-5505 irreversibly inhibits the entire lysyl oxidase (LOX) family of enzymes (LOX, LOXL1-

4).[1] These copper-dependent enzymes are critical for the cross-linking of collagen and elastin

in the extracellular matrix (ECM). In many solid tumors, including pancreatic, liver, and

cholangiocarcinoma, the overexpression of LOX enzymes contributes to a dense, fibrotic

stroma known as desmoplasia. This fibrotic barrier can impede the penetration of therapeutic

agents and promote a tumor-supportive, immunosuppressive microenvironment. By inhibiting

all LOX family members, PXS-5505 aims to disrupt this fibrotic scaffolding, thereby increasing

the accessibility of tumors to concomitant cancer therapies and potentially reversing the

immunosuppressive environment.
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PXS-5505 Mechanism of Action in the Tumor Microenvironment.

Clinical Trial Design: PXS-5505 in Unresectable
Hepatocellular Carcinoma
The ongoing clinical trial NCT05109052 evaluates the safety and efficacy of PXS-5505 in

combination with the current standard of care for unresectable HCC, atezolizumab (an anti-PD-

L1 antibody) and bevacizumab (an anti-VEGF antibody).
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Patient Screening

Phase 1b: Safety & Tolerability

Phase 2: Efficacy

Inclusion/Exclusion Criteria Met?
- Unresectable/Metastatic HCC

- No prior systemic therapy
- Measurable disease

- Adequate organ function

Dose Escalation of PXS-5505
with Atezolizumab + Bevacizumab

Eligible

Determine Maximum
Tolerated Dose (MTD)

Enrollment at MTD

Primary Endpoint:
Objective Response Rate (ORR)

Secondary Endpoints:
- Progression-Free Survival (PFS)

- Overall Survival (OS)
- Duration of Response (DoR)
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Workflow of the PXS-5505 NCT05109052 Clinical Trial.
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Comparative Analysis of Clinical Trial Designs
The following tables provide a comparative overview of the PXS-5505 clinical trial alongside

pivotal trials for the current and a former standard of care in unresectable HCC.

Table 1: Trial Design and Patient Population

Feature

PXS-5505 +
Atezolizumab/Beva
cizumab
(NCT05109052)

Atezolizumab +
Bevacizumab
(IMbrave150)

Sorafenib (SHARP)

Phase Phase 1b/2 Phase 3 Phase 3

Primary Indication

Unresectable or

Metastatic

Hepatocellular

Carcinoma

Unresectable

Hepatocellular

Carcinoma

Advanced

Hepatocellular

Carcinoma

Line of Therapy First-line First-line First-line

Patient Population

Systemic therapy-

naïve, unresectable or

metastatic HCC. Prior

locoregional therapies

allowed.

No prior systemic

therapy for

unresectable HCC.

No prior systemic

therapy for advanced

HCC.

Control Arm

Historical standard of

care (Atezolizumab +

Bevacizumab)

Sorafenib Placebo

Table 2: Interventions and Endpoints
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Feature

PXS-5505 +
Atezolizumab/Beva
cizumab
(NCT05109052)

Atezolizumab +
Bevacizumab
(IMbrave150)

Sorafenib (SHARP)

Investigational Arm

PXS-5505 (dose

escalation) +

Atezolizumab (1200

mg q3w) +

Bevacizumab (15

mg/kg q3w)

Atezolizumab (1200

mg q3w) +

Bevacizumab (15

mg/kg q3w)

Sorafenib (400 mg

BID)

Primary Endpoint(s)

Phase 1b: Maximum

Tolerated Dose (MTD)

of PXS-5505. Phase

2: Objective

Response Rate

(ORR).

Overall Survival (OS)

and Progression-Free

Survival (PFS)

Overall Survival (OS)

and Time to

Symptomatic

Progression

Secondary

Endpoint(s)

ORR, PFS, OS,

Duration of Response

(DoR)

ORR, DoR, Time to

Progression (TTP)

Time to Progression

(TTP)

Table 3: Efficacy Outcomes from Pivotal Trials
Outcome

Atezolizumab +
Bevacizumab (IMbrave150)

Sorafenib (SHARP)

Median Overall Survival (OS) 19.2 months 10.7 months

Median Progression-Free

Survival (PFS)
6.8 months 5.5 months (TTP)

Objective Response Rate

(ORR)
27.3% 2%

Experimental Protocols from Preclinical Studies
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The rationale for the clinical development of PXS-5505 in solid tumors is supported by robust

preclinical data demonstrating its ability to remodel the tumor stroma and enhance the efficacy

of chemotherapy.

Pancreatic Ductal Adenocarcinoma (PDAC) Mouse
Model (as published in Nature Cancer)

Animal Model: Genetically engineered KPC mouse model (LSL-KrasG12D/+; LSL-

Trp53R172H/+; Pdx-1-Cre) that spontaneously develops PDAC.

Treatment Groups:

Vehicle control

Gemcitabine alone (standard-of-care chemotherapy)

PXS-5505 alone

PXS-5505 in combination with gemcitabine

Methodology:

Tumor development was monitored by ultrasound imaging.

Once tumors reached a predetermined size, mice were randomized into treatment groups.

PXS-5505 was administered daily via oral gavage.

Gemcitabine was administered intraperitoneally according to a standard dosing schedule.

Tumor growth was monitored throughout the study.

At the study endpoint, tumors were harvested for analysis.

Key Analyses:

Tumor Fibrosis: Picrosirius red staining and Second Harmonic Generation (SHG) imaging

were used to quantify collagen deposition and organization.
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Tumor Stiffness: Atomic Force Microscopy (AFM) was employed to measure the

mechanical stiffness of tumor tissue.

Metastasis: Lungs and livers were harvested to assess the presence and number of

metastatic lesions.

Survival: Kaplan-Meier survival analysis was performed to compare the different treatment

groups.

Cholangiocarcinoma (CCA) Orthotopic Mouse Model
Animal Model: Immunocompetent mice with intrahepatic cholangiocarcinoma (iCCA)

established by orthotopic injection of a murine iCCA cell line.

Treatment Groups:

Vehicle control

FOLFOX (folinic acid, fluorouracil, and oxaliplatin) chemotherapy alone

PXS-5505 alone

PXS-5505 in combination with FOLFOX

Methodology:

Murine iCCA cells were surgically implanted into the liver of mice.

Tumor establishment was confirmed via imaging.

Mice were then randomized to the four treatment arms.

PXS-5505 was administered daily by oral gavage.

FOLFOX was administered intravenously on a cyclical schedule.

Tumor growth and animal survival were monitored.

Key Analyses:
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Chemotherapeutic Penetration: High-performance liquid chromatography-mass

spectrometry (HPLC-MS) was used to measure the concentration of chemotherapeutic

agents within the tumor tissue.

Tumor Vasculature: Immunohistochemistry (IHC) for CD31 was performed to assess blood

vessel density and patency.

Immune Cell Infiltration: Flow cytometry and IHC were used to characterize the infiltration

of various immune cell populations (e.g., T cells, macrophages) into the tumor

microenvironment.

Apoptosis: Cleaved caspase-3 staining was used to quantify chemotherapy-induced

cancer cell death.

Conclusion
PXS-5505 represents a novel therapeutic strategy for solid tumors, targeting the fibrotic tumor

microenvironment to enhance the efficacy of standard-of-care immunotherapies. The design of

the NCT05109052 clinical trial, which combines PXS-5505 with atezolizumab and

bevacizumab, is strongly supported by preclinical evidence demonstrating the drug's ability to

reduce tumor fibrosis, improve drug delivery, and enhance anti-tumor immunity. The

comparison with pivotal trials of established therapies for unresectable HCC highlights the

potential for this combination to further improve patient outcomes in a challenging disease

setting. The ongoing trial will be critical in determining the clinical benefit of this innovative

approach.
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To cite this document: BenchChem. [PXS-5505 in Solid Tumors: A Comparative Clinical Trial
Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3182187#pxs-5505-clinical-trial-design-for-solid-
tumors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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